
Ibritumomab
Vue d'ensemble
Description
Ibritumomab tiuxetan is a monoclonal antibody used in radioimmunotherapy for the treatment of non-Hodgkin’s lymphoma. It is a murine IgG1 antibody that targets the CD20 antigen found on the surface of B cells. The compound is conjugated with the chelator tiuxetan, which allows it to be labeled with radioactive isotopes such as yttrium-90 or indium-111 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ibritumomab tiuxetan is synthesized by conjugating the monoclonal antibody this compound with the chelator tiuxetan. The process involves several steps:
Antibody Production: this compound is produced in Chinese hamster ovary cells.
Chelator Conjugation: Tiuxetan, a derivative of diethylenetriaminepentaacetic acid (DTPA), is conjugated to this compound through a stable thiourea bond
Industrial Production Methods
The industrial production of this compound tiuxetan involves large-scale cell culture techniques to produce the monoclonal antibody, followed by purification and conjugation with tiuxetan. The final product is formulated as a kit for radiolabeling with yttrium-90 or indium-111 .
Analyse Des Réactions Chimiques
Types of Reactions
Ibritumomab tiuxetan primarily undergoes:
Radiolabeling Reactions: The chelator tiuxetan binds to radioactive isotopes such as yttrium-90 or indium-111.
Binding Reactions: The antibody binds specifically to the CD20 antigen on B cells
Common Reagents and Conditions
Radiolabeling: Yttrium-90 or indium-111 is used in the presence of tiuxetan under controlled conditions to ensure stable binding.
Binding: The antibody binds to CD20 under physiological conditions, typically in a clinical setting
Major Products Formed
Applications De Recherche Scientifique
Clinical Applications in Non-Hodgkin Lymphoma
Ibritumomab tiuxetan is primarily indicated for patients with relapsed or refractory low-grade or follicular B-cell NHL. Its mechanism involves targeting CD20-positive B-cells, delivering localized radiation that leads to cell death.
Response Rates and Efficacy
- Overall Response Rates (ORR) : Clinical trials have demonstrated ORRs ranging from 60% to 80%, with complete remission (CR) rates between 20% and 50% in patients treated with this compound tiuxetan as a single agent or in combination with other therapies .
- Phase II Trials : In one phase II trial, this compound tiuxetan was administered as an initial treatment for follicular lymphoma, showing significant efficacy. Out of 74 participants, 67 responded to treatment, with 45 achieving no signs of lymphoma post-treatment .
Dosimetry and Safety Profile
The safety profile of this compound tiuxetan is characterized by transient hematologic toxicity. Studies have noted that while patients may experience a drop in blood cell counts, these effects are generally manageable and transient .
Dosimetric Findings
- Research has focused on optimizing dosimetry to enhance therapeutic efficacy while minimizing toxicity. A study highlighted the importance of image corrections and organ mass adjustments to improve dosing accuracy .
Combination Therapies
Recent studies have explored the use of this compound tiuxetan in combination with other therapies to enhance outcomes.
Chemoimmunotherapy Approaches
- A phase II trial evaluated the combination of short-course CHOP-R (cyclophosphamide, doxorubicin, vincristine, prednisone plus rituximab) followed by this compound tiuxetan. This approach aimed to achieve better CR rates while potentially reducing long-term chemotherapy-related toxicities .
Case Studies and Clinical Trials
Numerous case studies and clinical trials have contributed to the understanding of this compound tiuxetan's applications.
Highlighted Case Studies
- A prospective study involving patients with recurrent primary central nervous system lymphoma (PCNSL) treated with this compound tiuxetan showed promising results. Four out of ten patients achieved a response, demonstrating its potential even in challenging cases .
- Another study assessed the efficacy of this compound tiuxetan in rituximab-refractory follicular lymphoma, reporting ORRs of 62% and 74% in two separate cohorts .
Limitations and Future Directions
While this compound tiuxetan has shown significant promise, limitations such as potential severe bone marrow toxicity remain a concern. Ongoing research aims to address these issues through improved dosing strategies and combination therapies.
Mécanisme D'action
Ibritumomab tiuxetan exerts its effects through a combination of mechanisms:
Antibody Binding: The Fab segment of this compound binds to the CD20 antigen on B cells.
Radiation Delivery: The attached radioactive isotope (yttrium-90 or indium-111) emits beta particles, which induce cell death in the targeted B cells and neighboring cells
Immune-Mediated Cytotoxicity: The antibody can also trigger cell death through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis
Comparaison Avec Des Composés Similaires
Ibritumomab tiuxetan is often compared with other radioimmunotherapy agents such as tositumomab:
Tositumomab: Another anti-CD20 monoclonal antibody conjugated with iodine-131. .
Rituximab: A non-radioactive anti-CD20 monoclonal antibody used in combination with chemotherapy. .
Conclusion
This compound tiuxetan is a significant advancement in the treatment of non-Hodgkin’s lymphoma, combining the specificity of monoclonal antibodies with the therapeutic effects of targeted radiation. Its unique mechanism of action and applications in medicine and research make it a valuable tool in the fight against cancer.
Activité Biologique
Ibritumomab tiuxetan, commonly known by its trade name Zevalin, is a radioimmunotherapy agent primarily used in the treatment of certain types of non-Hodgkin lymphoma (NHL). It combines a monoclonal antibody that targets the CD20 antigen on B-cells with a radioactive isotope, yttrium-90. This dual mechanism allows it to deliver targeted radiation directly to malignant cells, enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues.
This compound is a murine monoclonal antibody that binds specifically to the CD20 antigen present on the surface of B-lymphocytes. Once bound, the yttrium-90 isotope emits beta radiation, which induces cell death through direct DNA damage and apoptosis. The biological activity of this compound can be summarized as follows:
- Targeting : Selectively binds to CD20 on B-cells.
- Radiation Delivery : Emits beta particles that cause localized damage to tumor cells.
- Immunogenic Response : May stimulate an immune response against remaining tumor cells.
Pharmacokinetics
Recent studies have developed pharmacokinetic models to better understand the biodistribution and elimination of this compound. A five-compartment model has been proposed based on data from patients treated with 90Y-ibritumomab tiuxetan. This model includes compartments for blood, bone marrow, liver, spleen, and other tissues, providing insights into how the drug distributes and clears from the body .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Area Under Curve (AUC) | Not reported |
Mean Residence Time (MRT) | Not reported |
Elimination Pathways | Primarily vascular |
Clinical Efficacy
Clinical trials have demonstrated significant efficacy of this compound in treating relapsed or refractory NHL. The overall response rates (ORR) for patients treated with 90Y-ibritumomab tiuxetan range from 60% to 80%, with complete remission (CR) rates between 20% and 50% .
Case Studies
- Phase I Trial : In a phase I trial involving 19 patients with follicular lymphoma, the ORR was reported at 62%, with a median time to treatment failure (TTF) of 7 months .
- Phase II Study : Another study evaluated the use of this compound in conjunction with autologous stem cell transplantation (ASCT). The results indicated an ORR of 80% compared to 56% for rituximab alone, highlighting its enhanced efficacy when combined with other therapies .
Safety Profile
The safety profile of this compound is characterized by hematologic toxicities, primarily due to its mechanism of action affecting rapidly dividing cells. The most common side effects include:
- Thrombocytopenia : Significant drop in platelet counts.
- Neutropenia : Decreased neutrophil counts leading to increased infection risk.
- Anemia : Reduction in red blood cell counts.
Propriétés
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-[4-(methylcarbamoylamino)phenyl]propyl]-[2-[bis(carboxymethyl)amino]propyl]amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O11/c1-15(28(11-20(32)33)12-21(34)35)8-27(10-19(30)31)9-18(29(13-22(36)37)14-23(38)39)7-16-3-5-17(6-4-16)26-24(40)25-2/h3-6,15,18H,7-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H2,25,26,40) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQWWZBSTRGEAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.